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An In-Depth Technical Guide to the Spectral Analysis of 4-Fluoro-3-formyl-5-
methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Fluoro-3-formyl-5-methylphenylboronic acid is a versatile building block in medicinal

chemistry and organic synthesis, valued for its unique substitution pattern that allows for

diverse chemical transformations.[1] A thorough understanding of its structural and electronic

properties is paramount for its effective utilization. This guide provides a comprehensive

analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this

specific molecule is not widely published, this document leverages theoretical studies on

closely related isomers and established principles of spectroscopic analysis for substituted

phenylboronic acids to provide a robust predictive interpretation.[2][3] Detailed experimental

protocols are provided to enable researchers to acquire and analyze high-quality spectral data,

ensuring confidence in the structural elucidation of this and similar compounds.

Introduction: The Structural Significance of 4-
Fluoro-3-formyl-5-methylphenylboronic Acid
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Phenylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their

role in the Suzuki-Miyaura cross-coupling reaction.[1][4] The specific substitution pattern of 4-
fluoro-3-formyl-5-methylphenylboronic acid offers a trifecta of reactive sites. The boronic

acid moiety serves as a handle for carbon-carbon bond formation. The aldehyde (formyl) group

provides a site for nucleophilic attack or reductive amination. The fluorine atom and methyl

group modulate the electronic properties and steric environment of the phenyl ring, influencing

reactivity and potential biological activity.[1]

Accurate structural characterization is the bedrock of successful drug discovery and

development. Spectroscopic techniques provide a non-destructive window into the molecular

architecture, allowing for the unambiguous confirmation of the desired structure and the

identification of any impurities. This guide will delve into the theoretical underpinnings and

practical application of the key spectroscopic methods used to characterize this important

synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides

detailed information about the chemical environment, connectivity, and stereochemistry of

atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment
Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of 4-Fluoro-3-formyl-5-methylphenylboronic acid is expected to

show distinct signals for each type of proton. The chemical shifts are influenced by the

electron-withdrawing and -donating effects of the substituents.
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Proton

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constants (J,

Hz)

Rationale

Aldehyde (-CHO) 9.8 - 10.5 Singlet (s) N/A

The electron-

withdrawing

nature of the

carbonyl group

and the aromatic

ring deshields

this proton

significantly.

Aromatic (Ar-H) 7.5 - 8.0

Doublet (d) or

Doublet of

doublets (dd)

~2-4 Hz (⁴JH-F)

The two aromatic

protons are not

equivalent and

will likely appear

as distinct

signals. They will

be deshielded by

the adjacent

electron-

withdrawing

groups. Coupling

to the fluorine

atom is

expected.

Boronic Acid (-

B(OH)₂)

4.5 - 6.0 Broad Singlet (br

s)

N/A The protons of

the boronic acid

hydroxyl groups

are acidic and

undergo rapid

exchange,

resulting in a

broad signal. The

chemical shift

can vary with
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concentration

and solvent.

Methyl (-CH₃) 2.2 - 2.5 Singlet (s) N/A

The methyl

protons are

attached to the

aromatic ring and

will appear as a

singlet in a

typical aromatic

region.

Causality in ¹H NMR:

Electron-Withdrawing Groups: The aldehyde and boronic acid groups are electron-

withdrawing, which deshields (shifts to a higher ppm) the adjacent aromatic and aldehyde

protons.

Fluorine Coupling: The fluorine atom will couple with the adjacent aromatic protons, leading

to splitting of the signal (a doublet or doublet of doublets). The magnitude of the coupling

constant (J) provides information about the spatial relationship between the coupled nuclei.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-3-formyl-5-methylphenylboronic acid
in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a

clean, dry NMR tube. DMSO-d₆ is often a good choice for boronic acids due to its ability to

dissolve polar compounds and slow down the exchange of the -OH protons.

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer for better signal resolution.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:
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Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption signals.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals to determine the relative number of protons for each peak.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the number and chemical environment of

the carbon atoms. The presence of the fluorine atom will lead to C-F coupling, which is a key

diagnostic feature.
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Carbon
Expected Chemical

Shift (δ, ppm)

Multiplicity (due to C-

F coupling)
Rationale

Aldehyde (-CHO) 190 - 200 Doublet (d)

The carbonyl carbon

is highly deshielded. It

will likely show a small

coupling to the

fluorine atom.

Aromatic (C-F) 160 - 170
Doublet (d) with large

¹JC-F

The carbon directly

attached to the

fluorine will show a

large one-bond

coupling constant

(¹JC-F ≈ 240-260 Hz).

Aromatic (C-B) 130 - 140
Singlet (s) or Broad

(br)

The carbon attached

to the boron atom.

The signal may be

broadened due to the

quadrupolar nature of

the boron nucleus.

Aromatic (C-H & C-C) 120 - 150
Doublets (d) or

Singlets (s)

The remaining

aromatic carbons will

appear in this region,

with their chemical

shifts influenced by

the substituents.

Carbons ortho and

para to the fluorine will

show smaller C-F

coupling.

Methyl (-CH₃) 15 - 25
Singlet (s) or Quartet

(q) in off-resonance

The methyl carbon will

appear in the aliphatic

region.
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The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of

signals in each spectrum should correspond to the number of unique protons and carbons in

the molecule. Furthermore, 2D NMR techniques like HSQC can be used to directly correlate

proton signals with their attached carbon signals, confirming assignments.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher

concentration may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup:

Use a broadband probe tuned to the ¹³C frequency.

Use the same lock and shim settings as for ¹H NMR.

Data Acquisition:

Acquire a standard proton-decoupled ¹³C spectrum. This will show all carbon signals as

singlets (unless coupled to fluorine).

Set the spectral width to cover the expected range (typically 0-220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity

of the ¹³C nucleus.

Data Processing:

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and

calibration).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.
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Expected IR Absorption Bands:

Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity Vibrational Mode

O-H (Boronic Acid) 3200 - 3600 Broad, Strong

Stretching, often

showing evidence of

hydrogen bonding.[5]

C-H (Aromatic) 3000 - 3100 Medium to Weak Stretching

C-H (Aldehyde)
2800 - 2900 and 2700

- 2800
Weak

Stretching, often

appears as a pair of

weak bands.

C=O (Aldehyde) 1680 - 1710 Strong Stretching

C=C (Aromatic) 1550 - 1650 Medium to Strong Stretching

B-O 1310 - 1380 Strong
Asymmetric

Stretching[5]

C-F 1000 - 1300 Strong Stretching

Interpreting the Causality:

The position, intensity, and shape of the absorption bands are characteristic of specific

functional groups. For instance, the broadness of the O-H stretch is a hallmark of hydrogen

bonding, a common feature in boronic acids.[5] The strong absorption of the C=O and B-O

bonds are due to the large change in dipole moment during their vibration. A theoretical study

on the related 3-fluoro-4-formylphenylboronic acid calculated the vibrational frequencies,

providing a strong basis for these expected values.[2][3]

Experimental Protocol for FT-IR Spectroscopy:

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Press the powder into a transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular
Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can

provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

Molecular Ion (M⁺): The molecular formula for 4-Fluoro-3-formyl-5-methylphenylboronic
acid is C₈H₈BFO₃. The calculated monoisotopic mass is approximately 182.05 g/mol . In a

high-resolution mass spectrum, this would be the most accurate mass observed.

Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (20%) and ¹¹B

(80%), will result in a characteristic M+1 peak that is approximately 25% of the intensity of

the molecular ion peak. This is a key signature for boron-containing compounds.

Fragmentation: Common fragmentation pathways may include the loss of water (-18 Da)

from the boronic acid, the loss of the formyl group (-29 Da), or cleavage of the boronic acid

moiety.
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Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry Analysis.

Experimental Protocol for Mass Spectrometry:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation:

Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common

choice for polar molecules like boronic acids.

The mass analyzer can be a time-of-flight (TOF), quadrupole, or ion trap, depending on

the desired resolution and accuracy.

Data Acquisition:

Infuse the sample solution into the mass spectrometer.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis:

Identify the molecular ion peak and confirm the molecular weight.

Analyze the isotopic pattern to confirm the presence of boron.

If fragmentation data is acquired (MS/MS), propose fragmentation pathways to further

confirm the structure.

Conclusion: A Multi-faceted Approach to Structural
Elucidation
The comprehensive spectral analysis of 4-Fluoro-3-formyl-5-methylphenylboronic acid
requires a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, IR, and MS. Each

technique provides a unique piece of the structural puzzle, and together they offer a self-
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validating system for unambiguous characterization. By understanding the theoretical basis for

the expected spectral features and adhering to rigorous experimental protocols, researchers

and drug development professionals can confidently utilize this versatile building block in their

synthetic endeavors, accelerating the pace of innovation in chemical and pharmaceutical

sciences.
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methylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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